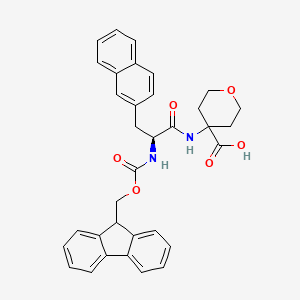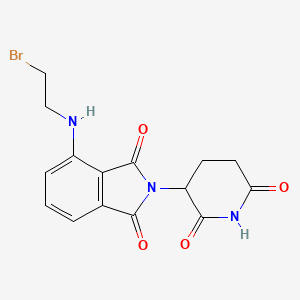
Pomalidomide-C2-Br
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-C2-Br is a derivative of pomalidomide, a third-generation immunomodulatory imide drug. Pomalidomide itself is known for its potent immunomodulatory and anti-neoplastic properties, primarily used in the treatment of multiple myeloma. The addition of a bromine atom to the pomalidomide structure enhances its chemical properties, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-C2-Br typically involves multiple steps, starting from commercially available starting materials. One common method involves the bromination of pomalidomide using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. Continuous flow synthesis is often employed to ensure consistent product quality and yield. This method involves the use of automated reactors that allow for precise control of reaction conditions, leading to higher efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-C2-Br undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of azide derivatives.
Scientific Research Applications
Pomalidomide-C2-Br has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and autoimmune disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Pomalidomide-C2-Br exerts its effects through multiple mechanisms:
Immunomodulation: Enhances the immune response by stimulating T-cells and natural killer cells.
Anti-neoplastic Activity: Inhibits the proliferation of cancer cells and induces apoptosis.
Molecular Targets: Binds to cereblon, a protein involved in the ubiquitin-proteasome pathway, leading to the degradation of specific proteins that promote cancer cell survival.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound of pomalidomide, known for its immunomodulatory properties but with significant side effects.
Lenalidomide: A second-generation immunomodulatory drug with improved efficacy and safety profile compared to thalidomide.
Pomalidomide: The base compound for Pomalidomide-C2-Br, with enhanced potency and reduced toxicity.
Uniqueness
This compound stands out due to the presence of the bromine atom, which enhances its chemical reactivity and allows for the synthesis of novel derivatives with potentially improved therapeutic properties.
Properties
Molecular Formula |
C15H14BrN3O4 |
|---|---|
Molecular Weight |
380.19 g/mol |
IUPAC Name |
4-(2-bromoethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H14BrN3O4/c16-6-7-17-9-3-1-2-8-12(9)15(23)19(14(8)22)10-4-5-11(20)18-13(10)21/h1-3,10,17H,4-7H2,(H,18,20,21) |
InChI Key |
QKEVDEBXLPYMPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


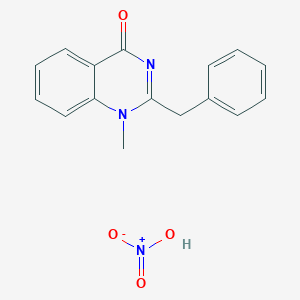
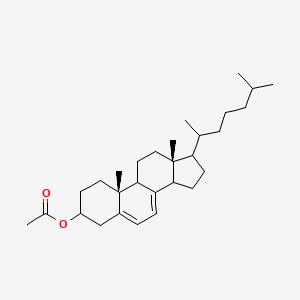
![benzyl N-[(4-methylpyrrolidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B14771262.png)
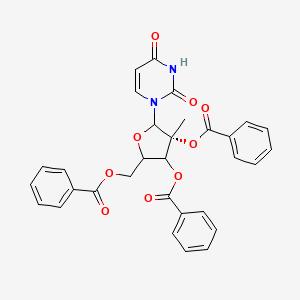

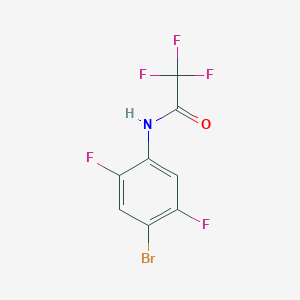
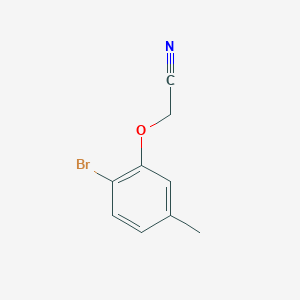
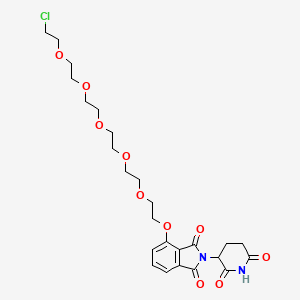
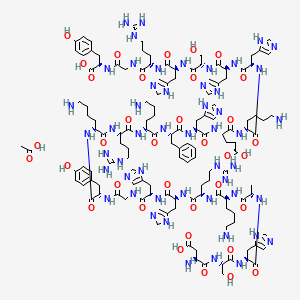
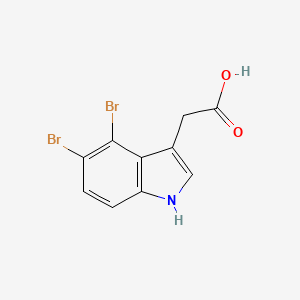
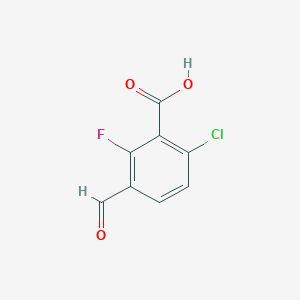
![2-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14771333.png)

